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Phenyl glycidyl ether

Epoxy resin Reactive diluent Mechanical properties

Phenyl glycidyl ether (PGE), a liquid aromatic monoepoxide , functions as a reactive diluent in epoxy resin systems, effectively reducing viscosity while participating in the curing reaction to become integrated into the final crosslinked polymer network. Its molecular structure, comprising an epoxide group attached to a phenyl ring, confers specific reactivity and performance attributes that differentiate it from aliphatic or other aromatic glycidyl ether alternatives.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 25265-27-4
Cat. No. B3422390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl glycidyl ether
CAS25265-27-4
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC=C2
InChIInChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2
InChIKeyFQYUMYWMJTYZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 64° F (NTP, 1992)
0.02 M
12.9% in octane;  completely sol in acetone and toluene
In water, 2,400 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.24
0.2%

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Glycidyl Ether (CAS 25265-27-4): Aromatic Reactive Diluent for High-Performance Epoxy Formulations


Phenyl glycidyl ether (PGE), a liquid aromatic monoepoxide [1], functions as a reactive diluent in epoxy resin systems, effectively reducing viscosity while participating in the curing reaction to become integrated into the final crosslinked polymer network . Its molecular structure, comprising an epoxide group attached to a phenyl ring, confers specific reactivity and performance attributes that differentiate it from aliphatic or other aromatic glycidyl ether alternatives [2].

Phenyl Glycidyl Ether Substitution Risks: Why Aliphatic and Alternative Aromatic Diluents Are Not Drop-In Replacements


Direct substitution of PGE with other reactive diluents is not advisable due to significant differences in their impact on cure kinetics, final mechanical properties, and crosslinking network architecture [1]. For instance, while aliphatic diluents like decyl glycidyl ether may enhance toughness, they do so at the expense of strength, modulus, and cure reactivity, leading to fundamentally different performance profiles in the cured resin [2]. Furthermore, the allergenic and sensitization profiles of various glycidyl ethers can vary, with PGE and cresyl glycidyl ether exhibiting close concomitant reactivity patterns that are distinct from other aromatic diluents, necessitating careful selection for occupational safety [3].

Phenyl Glycidyl Ether Quantitative Performance Data: Head-to-Head Comparisons vs. Aliphatic and Aromatic Diluents


Phenyl Glycidyl Ether vs. Aliphatic Diluents: Divergent Effects on Mechanical Properties of Cured Epoxy

In a direct comparative study of DGEBA/amine curing systems, the addition of aromatic diluent PGE enhanced tensile and flexural strength and modulus, whereas aliphatic diluents 1,4-butanediol diglycidyl ether (BDDGE) and decyl glycidyl ether (DGE) decreased these properties [1]. Specifically, while PGE increased strength and modulus, the aliphatic diluents, particularly DGE with the longest fatty chain, led to a significant reduction in strength and modulus but improved toughness [2].

Epoxy resin Reactive diluent Mechanical properties

Phenyl Glycidyl Ether Impact Strength and Toughness: Concentration-Dependent Enhancement

The addition of PGE to epoxy resin formulations can lead to significant improvements in impact strength and critical stress intensity factor (KC), with the effect being highly dependent on concentration [1]. A 2.5 wt% addition of PGE resulted in a three-fold increase in impact strength (IS), while a 15 wt% addition resulted in about a 145% enhancement of the KC parameter [2].

Epoxy resin Toughening Impact strength

Phenyl Glycidyl Ether vs. Butyl Glycidyl Ether: Comparative Thermal Stability and Reactivity

PGE offers superior thermal stability compared to butyl glycidyl ether (BGE) in certain applications [1]. In one study evaluating thinners for neon transformer housings, the ascending order of thermal stability at 453 K was o-xylene < benzyl alcohol < phenyl glycidyl ether < butyl glycidyl ether < styrene oxides < nonyl phenol < di-n-butyl phthalate, aliphatic glycidyl ether [2]. A separate vendor comparison notes that PGE provides better thermal stability than aliphatic diluents, and that its curing products have a significantly improved heat deflection temperature compared to BGE [3].

Epoxy resin Reactive diluent Thermal stability

Phenyl Glycidyl Ether Sensitization Profile: Distinct Cross-Reactivity Pattern vs. p-tert-Butylphenyl Glycidyl Ether

A retrospective analysis of dermatological patch test data (2002-2011) revealed that patients sensitized to PGE exhibited close concomitant reactivity to cresyl glycidyl ether (CGE), whereas reactions to p-tert-butylphenyl glycidyl ether occurred more independently from those to PGE and CGE [1]. This indicates a distinct immunological cross-reactivity pattern for PGE and CGE, which is not shared by all aromatic glycidyl ethers [2].

Occupational health Skin sensitization Epoxy resin systems

Phenyl Glycidyl Ether vs. Decyl Glycidyl Ether: Opposite Effects on Cure Reactivity

The addition of aromatic diluent PGE into a DGEBA/amine curing system was found to accelerate the curing reaction to a certain extent [1]. In contrast, the addition of aliphatic diluents, such as decyl glycidyl ether (DGE), had the opposite effect, significantly reducing the reactivity of the curing system [2]. This demonstrates a fundamental difference in the influence of aromatic versus long-chain aliphatic diluents on the cure kinetics of epoxy resins.

Epoxy resin Cure kinetics Reactivity

High-Value Application Scenarios for Phenyl Glycidyl Ether Driven by Quantitative Performance Differentiation


High-Performance Structural Adhesives and Composites Requiring Elevated Strength and Modulus

PGE is the preferred reactive diluent in adhesive and composite formulations where the final cured material must exhibit high tensile and flexural strength and modulus. As established in Section 3, PGE enhances these properties, unlike aliphatic diluents which decrease them [1]. This makes PGE critical for applications in aerospace, automotive, and sporting goods where structural integrity and stiffness are non-negotiable.

Electrical and Electronic Potting and Encapsulation Demanding Thermal Stability

For applications such as neon transformer housings or electronic encapsulants that must withstand elevated operating temperatures, PGE offers a thermal stability advantage over butyl glycidyl ether [2]. The data from Section 3 shows PGE's superior ranking in thermal stability tests, ensuring long-term reliability and preventing premature failure due to thermal degradation [3].

Epoxy Formulations Requiring Accelerated Cure Cycles

In high-throughput manufacturing environments (e.g., rapid-cure coatings, fast-setting adhesives), PGE's ability to accelerate the amine cure reaction provides a processing advantage [4]. As shown in Section 3, PGE increases cure reactivity, whereas aliphatic diluents like decyl glycidyl ether slow it down. This enables shorter cycle times and increased production efficiency without compromising final properties [5].

Toughened Epoxy Systems with Enhanced Impact Resistance

When formulating epoxies for impact-prone applications (e.g., protective coatings, durable composites), the strategic addition of PGE can dramatically improve toughness. As quantified in Section 3, even a 2.5 wt% addition of PGE can triple the impact strength of the resin [6]. This allows formulators to achieve a significant boost in durability with a relatively low loading of the reactive diluent.

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